1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one
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Overview
Description
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with a suitable alkylating agent to introduce the propan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the ketone group results in an alcohol .
Scientific Research Applications
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
4-(4-methylpiperazin-1-yl)aniline: Used in various chemical syntheses.
Uniqueness
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H24N6O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(tetrazol-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C21H24N6O2/c1-29-20-9-7-18(8-10-20)25-12-14-26(15-13-25)21(28)11-4-17-2-5-19(6-3-17)27-16-22-23-24-27/h2-3,5-10,16H,4,11-15H2,1H3 |
InChI Key |
PGAMQAIHHYEMEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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